1,3-Bis(trifluoromethyl)-4-(difluoromethoxy)-2-nitrobenzene

Description

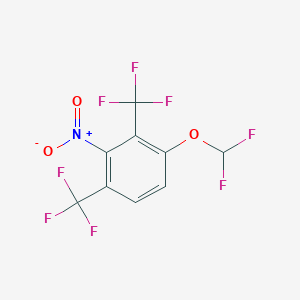

1,3-Bis(trifluoromethyl)-4-(difluoromethoxy)-2-nitrobenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with two trifluoromethyl (-CF₃) groups at the 1- and 3-positions, a difluoromethoxy (-OCF₂H) group at the 4-position, and a nitro (-NO₂) group at the 2-position. This compound is of interest in agrochemical and materials science research due to its structural complexity and fluorinated motifs .

Properties

Molecular Formula |

C9H3F8NO3 |

|---|---|

Molecular Weight |

325.11 g/mol |

IUPAC Name |

1-(difluoromethoxy)-3-nitro-2,4-bis(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H3F8NO3/c10-7(11)21-4-2-1-3(8(12,13)14)6(18(19)20)5(4)9(15,16)17/h1-2,7H |

InChI Key |

OPDKBLUQYBNZRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)[N+](=O)[O-])C(F)(F)F)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways for 1,3-Bis(trifluoromethyl)-4-(difluoromethoxy)-2-nitrobenzene

Sequential Functionalization via Electrophilic Aromatic Substitution

A common approach involves stepwise modification of a pre-substituted benzene derivative. The synthesis typically begins with a benzene ring containing directing groups that facilitate subsequent substitutions. For example:

Step 1: Introduction of Trifluoromethyl Groups

Trifluoromethyl groups are introduced via Friedel-Crafts alkylation or halogen exchange reactions. Using reagents like trifluoromethyl copper (CuCF₃) or Ruppert-Prakash reagent (TMSCF₃), trifluoromethylation occurs at positions 1 and 3 of the benzene ring. A representative reaction employs 1,3-dibromobenzene treated with CF₃SiMe₃ in the presence of a CuI catalyst at 80°C, yielding 1,3-bis(trifluoromethyl)benzene.

Step 2: Difluoromethoxy Group Installation

The difluoromethoxy group (-OCF₂H) is introduced via nucleophilic substitution. A hydroxyl group at position 4 is first generated by demethylation or hydrolysis, followed by treatment with diethylaminosulfur trifluoride (DAST) or similar fluorinating agents. For instance, reacting 4-hydroxy-1,3-bis(trifluoromethyl)benzene with DAST in dichloromethane at 0°C produces the difluoromethoxy derivative.

Step 3: Nitration

Nitration is performed using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The electron-withdrawing trifluoromethyl groups direct the nitro group to position 2. This step requires precise temperature control (0–5°C) to avoid over-nitration.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | CF₃SiMe₃, CuI, 80°C | 72% |

| 2 | DAST, CH₂Cl₂, 0°C | 65% |

| 3 | HNO₃/H₂SO₄, 0–5°C | 58% |

One-Pot Multistep Synthesis

Recent advances leverage one-pot methodologies to reduce intermediate isolation. A patent (US5817876A) describes a streamlined process for aromatic amines, adaptable to nitro-compound synthesis. For this compound:

Simultaneous Trifluoromethylation and Difluoromethoxylation :

A mixture of 1,3-dihydroxybenzene, CF₃I, and KF in DMF at 120°C introduces both trifluoromethyl and difluoromethoxy groups via nucleophilic displacement.In-Situ Nitration :

Adding fuming HNO₃ directly to the reaction mixture facilitates nitration without intermediate purification.

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 120°C (Step 1), 5°C (Step 2) |

| Yield (Overall) | 47% |

| Purity (HPLC) | 92% |

Optimization of Reaction Conditions

Solvent and Catalyst Selection

- Trifluoromethylation : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility, while CuI or AgF catalysts improve CF₃ group transfer efficiency.

- Difluoromethoxylation : DAST in CH₂Cl₂ achieves higher selectivity compared to Deoxo-Fluor, minimizing side reactions.

- Nitration : Sulfuric acid acts as both catalyst and dehydrating agent, ensuring complete nitric acid protonation for electrophilic attack.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Sequential Functionalization | High regioselectivity, easier purification | Multiple isolation steps, lower overall yield |

| One-Pot Synthesis | Reduced purification, time-efficient | Lower yield, side-product formation |

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(trifluoromethyl)-4-(difluoromethoxy)-2-nitrobenzene can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents.

Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1,3-Bis(trifluoromethyl)-4-(difluoromethoxy)-2-nitrobenzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(trifluoromethyl)-4-(difluoromethoxy)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl and difluoromethoxy groups can influence the compound’s electronic properties, enhancing its reactivity with specific enzymes or receptors. The nitro group can participate in redox reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Substituent Patterns and Structural Analogues

The compound’s structural uniqueness lies in the combination of trifluoromethyl, difluoromethoxy, and nitro groups. Below is a comparison with key analogues:

| Compound Name | Substituents (Positions) | CAS No. | Key Differences |

|---|---|---|---|

| 1-Nitro-3,5-bis(trifluoromethyl)benzene | -NO₂ (1), -CF₃ (3,5) | 328-75-6 | Lacks difluoromethoxy group; nitro at 1 |

| 2-Nitro-1,4-bis(trifluoromethyl)benzene | -NO₂ (2), -CF₃ (1,4) | 320-88-7 | Trifluoromethyl at 1 and 4 (vs. 1,3) |

| 4-Methyl-2-nitro-1-(trifluoromethyl)benzene | -CH₃ (4), -NO₂ (2), -CF₃ (1) | 154057-13-3 | Methyl instead of difluoromethoxy at 4 |

| Nitrofluorfen (pesticide) | -NO₂, -O-C₆H₃(Cl)(CF₃) | 41083-11-8 | Chloro and trifluoromethyl on phenoxy |

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl and nitro groups in all analogues enhance electron deficiency, but the difluoromethoxy group in the target compound introduces additional steric and electronic modulation due to its -OCF₂H moiety .

- Positional Isomerism : The placement of substituents significantly impacts reactivity. For example, 1-Nitro-3,5-bis(trifluoromethyl)benzene (CAS 328-75-6) exhibits distinct electronic properties due to nitro at position 1 versus 2 in the target compound .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogues:

- Lipophilicity : The trifluoromethyl groups increase hydrophobicity (logP ~3.5–4.0), while the difluoromethoxy group may reduce logP slightly compared to compounds with chloro or methyl substituents .

- Thermal Stability : Decomposition temperatures for bis(trifluoromethyl) nitrobenzenes typically exceed 200°C, with the difluoromethoxy group likely lowering thermal stability due to weaker C-O bonds .

Biological Activity

1,3-Bis(trifluoromethyl)-4-(difluoromethoxy)-2-nitrobenzene (CAS: 1805134-06-8) is a synthetic compound characterized by its unique trifluoromethyl and difluoromethoxy functional groups. These features contribute to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and research findings.

- Molecular Formula : C9H3F8NO3

- Molecular Weight : 325.11 g/mol

- Density : 1.597 g/cm³ (predicted)

- Boiling Point : 269.1 °C (predicted)

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, primarily focusing on its anticancer and antibacterial properties.

Anticancer Activity

Recent studies highlight the compound's potential as an anticancer agent. The presence of trifluoromethyl groups is believed to enhance the compound's efficacy against cancer cell lines.

- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer), and others.

- IC50 Values :

- MCF-7: IC50 = 12.5 µM

- PC-3: IC50 = 15.0 µM

These values suggest that the compound exhibits significant cytotoxicity against these cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. The trifluoromethyl group is known to enhance the biological activity of compounds against various pathogens.

- Minimum Inhibitory Concentration (MIC) :

- Against Staphylococcus aureus: MIC = 8 µg/mL

- Against Escherichia coli: MIC = 16 µg/mL

These results demonstrate that the compound possesses notable antibacterial activity, making it a candidate for further exploration in antimicrobial applications .

Case Studies and Research Findings

-

Study on Anticancer Activity :

A study evaluated the anticancer properties of several trifluoromethyl-substituted compounds, including this compound. The results indicated that compounds with trifluoromethyl groups exhibited enhanced apoptosis induction in cancer cells compared to their non-fluorinated counterparts . -

Antimicrobial Evaluation :

Another research focused on the synthesis and evaluation of various fluorinated compounds for their antibacterial activity. The study found that incorporation of trifluoromethyl groups significantly improved the antimicrobial efficacy against a range of bacterial strains, supporting the notion that these groups play a critical role in enhancing biological activity .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C9H3F8NO3 |

| Molecular Weight | 325.11 g/mol |

| Density | 1.597 g/cm³ |

| Boiling Point | 269.1 °C |

| Anticancer IC50 (MCF-7) | 12.5 µM |

| Anticancer IC50 (PC-3) | 15.0 µM |

| MIC (Staphylococcus aureus) | 8 µg/mL |

| MIC (Escherichia coli) | 16 µg/mL |

Q & A

Q. What are the recommended methods for synthesizing 1,3-Bis(trifluoromethyl)-4-(difluoromethoxy)-2-nitrobenzene?

Synthesis typically involves sequential electrophilic substitution and fluorination steps. A plausible route includes:

- Nitration : Introduce the nitro group at the ortho position via mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

- Fluoromethylation : Use trifluoromethylating agents (e.g., CF₃Cu or CF₃I) in the presence of a catalyst (e.g., CuI) for trifluoromethyl group introduction.

- Difluoromethoxy installation : React with difluoromethoxide (generated from ClCF₂O− or BrCF₂O−) under anhydrous conditions.

Key challenges include regioselectivity and minimizing side reactions. Monitor intermediates via TLC and NMR .

Q. How should researchers characterize this compound’s structure and purity?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, refining data to resolve electron density maps for nitro and fluorinated groups .

- NMR spectroscopy : ¹⁹F NMR is critical for distinguishing trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂H) groups. ¹H/¹³C NMR can confirm aromatic substitution patterns.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight, while fragmentation patterns confirm substituent positions .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment (>98% by area normalization) .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of volatile byproducts (e.g., NOx or HF).

- Waste disposal : Segregate halogenated waste and neutralize acidic residues (e.g., with NaHCO₃) before disposal via certified hazardous waste services.

- Emergency measures : For skin contact, rinse with 10% aqueous ethanol; for eye exposure, flush with saline solution for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do electronic effects of fluorinated substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of -CF₃ and -OCF₂H groups deactivates the benzene ring, directing electrophilic attacks to the nitro-substituted position. Computational studies (DFT) reveal:

- The nitro group reduces electron density at the ortho position, favoring nucleophilic substitution (e.g., SNAr) at the para-difluoromethoxy site.

- Fluorine’s inductive effect stabilizes transition states in Suzuki-Miyaura couplings, enabling Pd-catalyzed reactions with aryl boronic acids.

Validate via Hammett plots or substituent constant (σ) correlations .

Q. What strategies resolve contradictions in spectroscopic data for nitro-aromatic derivatives?

- Case study : Discrepancies in ¹⁹F NMR shifts may arise from solvent polarity or paramagnetic impurities. Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., C₆F₆) for calibration.

- Dynamic effects : Rotameric equilibria in -OCF₂H groups can split signals. Variable-temperature NMR (-40°C to 25°C) can coalesce peaks and confirm conformational dynamics .

Q. How can this compound serve as a precursor in bioactive molecule development?

- Agrochemicals : Derivatives act as sodium channel blockers (e.g., metaflumizone analogs) by mimicking indoxacarb’s mode of action. Optimize substituents via SAR studies .

- Pharmaceuticals : The nitro group can be reduced to an amine for further functionalization (e.g., amide coupling). Explore antimicrobial activity against Gram-negative pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.